N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Thioether Formation: Introduction of the thioether linkage.
Amidation: Formation of the amide bond.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiol compounds for thioether formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development for its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group, for example, can participate in redox reactions, while the thioether linkage can influence the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)acetamide
- N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)butanamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQCLICBMVBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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